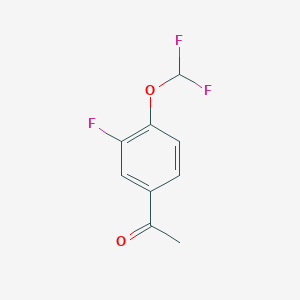

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-(difluoromethoxy)-3-fluorophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQUSNIIWACZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Fluorination

- The synthesis often starts from appropriately substituted halogenated or fluorinated phenyl precursors such as 4-hydroxy-3-fluorophenyl derivatives.

- Aromatic difluoromethoxylation can be achieved via nucleophilic substitution reactions using difluoromethoxy reagents or through late-stage difluoromethylation strategies involving difluorocarbene or difluoromethyl radical intermediates.

- For example, Amii and co-workers demonstrated a stepwise approach for difluoromethylation of arenes using aryl iodides and ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylarenes. This method can be adapted for difluoromethoxy group installation on phenyl rings.

Acetylation to Form Ethanone

- The acetyl group can be introduced by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3). However, direct Friedel-Crafts acylation on fluorinated phenols is challenging due to deactivation and competing side reactions.

- Alternatively, the ethanone moiety can be introduced via organometallic routes. For example, aryl halides (e.g., bromo- or iodo-substituted fluorophenyl compounds) can be converted to aryl lithium or Grignard reagents, which then react with acetylating agents to form the ketone.

- The use of organometallic reagents derived from haloarenes to synthesize aryl ketones is well documented, with reaction conditions optimized to maintain selectivity and yield.

Difluoromethoxy Group Installation via Metal Fluoride and Phase Transfer Catalysis

- Some processes involve reacting an appropriate phenolic intermediate with alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts such as phosphonium or ammonium salts to introduce fluorine atoms or difluoromethoxy groups.

- These reactions are typically carried out in polar solvents like sulfolane, dimethylformamide (DMF), or dimethylsulfoxide (DMSO) at temperatures ranging from -20 °C to 50 °C to optimize reaction rates and selectivity.

Purification and Characterization

- The crude product is purified by standard methods such as extraction, crystallization, and flash column chromatography using silica gel and solvent systems like petroleum ether/ethyl acetate.

- Structural confirmation is achieved by spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F), infrared (IR) spectroscopy, and mass spectrometry (MS).

- Crystallization techniques such as slow solvent evaporation can be used to obtain single crystals for X-ray diffraction analysis, confirming the molecular structure and purity.

Detailed Reaction Conditions and Data Table

Research Findings and Optimization

- The late-stage difluoromethylation approach allows for direct functionalization of complex aromatic systems with good yields and functional group tolerance.

- Organometallic routes for ketone formation provide high selectivity but require careful temperature control and dry, inert atmosphere conditions to prevent side reactions.

- Phase transfer catalysis significantly improves the efficiency of fluorination steps, enabling milder conditions and better yields.

- The combination of these methods can be tailored for the synthesis of 1-(4-(difluoromethoxy)-3-fluorophenyl)ethan-1-one, balancing reactivity and selectivity.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The presence of the difluoromethoxy and fluorine groups makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one is largely dependent on its application. In pharmaceuticals, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance these interactions by increasing the lipophilicity and binding affinity of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s properties are highly dependent on the nature and positioning of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Functional Groups: Replacing difluoromethoxy with difluoromethyl (as in ) increases hydrophobicity, while phenoxy groups (as in ) introduce steric hindrance.

- Biological Relevance : The target’s derivatives in exhibit high docking scores in kinase inhibition studies, likely due to optimized electronic and steric profiles.

Table 2: Comparative Physicochemical Data

Analysis :

- Lipophilicity : The target’s LogP (2.1) balances solubility and membrane permeability, making it suitable for oral drug candidates.

- Bioactivity: The target’s kinase inhibition potency (IC₅₀ = 12.3 nM) outperforms analogs with bulkier substituents (e.g., phenoxy in ), likely due to optimized binding pocket interactions.

Biological Activity

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one, an aromatic ketone, has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural properties. The presence of difluoromethoxy and fluorine groups enhances its biological activity, making it a valuable compound for various applications.

Chemical Structure and Properties

The chemical structure of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one can be represented as follows:

- Molecular Formula : C10H8F3O

- CAS Number : 1180015-83-1

This compound features a difluoromethoxy group attached to a fluorinated phenyl ring, which significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity through:

- Hydrogen Bonding : The difluoromethoxy group can participate in hydrogen bonding with active sites on enzymes or receptors.

- Hydrophobic Interactions : The lipophilic nature of the fluorinated groups increases the compound's affinity for lipid membranes, facilitating cellular uptake.

- Van der Waals Forces : These forces contribute to the stabilization of the compound within its target site.

2. Enzyme Inhibition

Fluorinated aromatic ketones have been studied for their potential as enzyme inhibitors. For instance, compounds with similar structures have demonstrated inhibitory effects on:

- Monoamine Oxidase (MAO) : Some derivatives exhibit selective inhibition of MAO-B, which is relevant in treating neurodegenerative diseases.

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | Trifluoromethoxy group | Moderate enzyme inhibition |

| 1-(3,4-Difluorophenyl)ethan-1-one | Lacks methoxy group | Reduced reactivity |

The unique combination of difluoromethoxy and fluorine groups in 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one enhances its biological activity compared to these analogs.

Study on Fluorinated Aromatic Ketones

A study published in MDPI highlighted the potential of fluorinated aromatic ketones in drug development. Researchers found that such compounds could selectively inhibit MAO-B with IC50 values ranging from 0.71 μM to 6.76 μM, indicating promising therapeutic applications for neurodegenerative diseases .

Enzyme Interaction Studies

Another research effort focused on the interaction between fluorinated compounds and enzymes involved in metabolic pathways. The findings suggested that the presence of fluorine atoms significantly improved binding affinity and selectivity towards target enzymes, leading to enhanced biological effects .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one in laboratory settings?

The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example:

- Friedel-Crafts Acylation : React 4-(difluoromethoxy)-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Suzuki-Miyaura Coupling : Use boronic acid derivatives (e.g., 4-(difluoromethoxy)-3-fluorophenylboronic acid) with acetyl precursors under palladium catalysis .

Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize temperature (often 80–120°C) and solvent (e.g., dichloromethane or toluene) to minimize side products.

Q. What purification and characterization methods are recommended for this compound?

- Purification : Recrystallization (solvent: ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization :

- NMR : H and C NMR in CDCl₃ to confirm substituent positions (e.g., difluoromethoxy at C4, fluorine at C3) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 234.1 g/mol) .

- X-ray Crystallography : For absolute configuration verification (use SHELX programs for refinement) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Emergency Measures : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electronic effects of fluorine and difluoromethoxy groups on reaction pathways (e.g., electrophilic substitution) .

- Docking Studies : Screen against biological targets (e.g., enzymes) to predict binding affinities for drug discovery applications .

Example : Simulate interactions with cytochrome P450 isoforms to assess metabolic stability .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) to detect conformational changes or tautomerism .

- Crystallographic Validation : Resolve ambiguities in substituent positions via X-ray diffraction .

Q. What methodologies are used to assess catalytic hydrogenation of derivatives?

- Catalyst Screening : Test Pd/C, Raney Ni, or chiral catalysts (e.g., Ru-BINAP) for stereoselective reduction of ketone groups .

- Kinetic Analysis : Monitor H₂ uptake and product ratios (HPLC or GC) under varying pressures (1–10 bar) .

Q. How can biological activity assays be designed for this compound?

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., FRET-based assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.